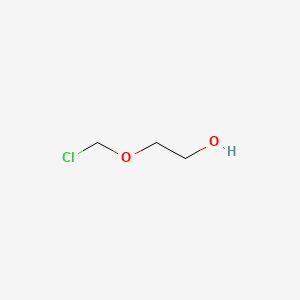

2-(Chloromethoxy)ethanol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(chloromethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-3-6-2-1-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYXJHJNPWEKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation

Established Synthetic Routes to 2-(Chloromethoxy)ethanol

The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of method often depends on desired purity, yield, and scalability for industrial application. Key methodologies include a boron-mediated route involving esterification and subsequent chlorination, and the direct hydrochlorination of a glycol precursor.

A highly effective method for synthesizing the target compound involves the use of a borate (B1201080) ester intermediate. This multi-step process is designed to enhance selectivity and minimize the formation of undesired side products. The general pathway involves reacting diethylene glycol with a boron compound to form a protective ester, followed by chlorination and hydrolysis. google.com

The reaction sequence begins with the formation of a key intermediate, a borate ester, which directs the subsequent chlorination reaction. google.com

The proposed mechanism proceeds as follows:

Esterification: Diethylene glycol is reacted with metaboric anhydride. This reaction forms a cyclic borate ester intermediate, specifically tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate (B1245444). google.com This step effectively protects one of the hydroxyl groups on the diethylene glycol molecule.

Chlorination: The borate ester intermediate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂). google.com The thionyl chloride selectively reacts with the remaining free hydroxyl group to form a chloro group. This yields the chlorinated intermediate, metaborate tris-(2-chloroethoxy-1-yl)-ethyl ester. google.com

Hydrolysis: The final step involves the hydrolysis of the chlorinated borate ester. This cleaves the ester bonds, releasing the final product, this compound, and regenerating the boron species. google.com

This pathway is advantageous as the formation of the borate ester intermediate helps prevent common side reactions, such as the formation of diethylene chlorohydrin and other chlorinated impurities that can occur in direct chlorination processes.

The efficiency and selectivity of the boron-mediated synthesis are highly dependent on carefully controlled reaction parameters. Research and patent literature outline optimized conditions to maximize yield and purity. google.com Solvents such as toluene, benzene, or xylene are typically used for the reaction. google.com

| Parameter | Optimal Range/Value | Purpose |

|---|---|---|

| Molar Ratio (SOCl₂:Diethylene Glycol) | 1.1–1.2 : 1 | Ensures complete chlorination of the intermediate. google.com |

| Chlorination Temperature | 15–30°C | Prevents the formation of undesired side products. google.com |

| Esterification Solvent | Toluene or Dichloromethane | Improves mixing and reaction medium. |

The boron-mediated esterification route is noted for its high performance in terms of both yield and the purity of the final product. This enhanced performance is a direct result of the selectivity offered by the borate ester intermediate, which minimizes the generation of closely related impurities that are often difficult to separate via distillation.

| Performance Metric | Benchmark Value | Notes |

|---|---|---|

| Yield | 95% | Represents the conversion of the starting material to the desired product. |

| Purity | 99% | Achieved after hydrolysis and subsequent purification steps like extraction and distillation. |

An alternative synthetic approach is the direct reaction of diethylene glycol with hydrogen chloride (HCl). google.com This method is more direct but can present challenges regarding selectivity and the formation of byproducts.

The mechanism for direct hydrochlorination involves a nucleophilic substitution reaction. The hydroxyl group of diethylene glycol acts as a nucleophile, attacking the hydrogen of HCl. This protonates the hydroxyl group, forming a good leaving group (water). The chloride ion then attacks the carbon atom, displacing the water molecule to form the chlorinated product.

The reaction is typically performed by passing gaseous HCl through diethylene glycol under controlled temperature conditions. To enhance the reaction kinetics and the electrophilicity of the hydrogen chloride, a catalyst such as boron trifluoride (BF₃) may be employed. Following the reaction, the mixture contains the product, unreacted starting material, water, and potential side products. Purification is critical and is often achieved through solvent extraction followed by distillation under reduced pressure to obtain a high-purity product. google.com For instance, extraction with aliphatic ethers like ethyl ether has been shown to achieve purities up to 99.3%. google.com

Direct Hydrochlorination of Diethylene Glycol

Influence of Critical Process Parameters (e.g., HCl Gas Flow Rate, Solvent Polarity)

The synthesis of chloromethyl ethers, including this compound, is highly sensitive to process parameters, which must be carefully controlled to ensure both high yield and purity while minimizing the formation of hazardous byproducts. Key parameters include the flow rate of hydrogen chloride (HCl) gas, reaction temperature, and the polarity of the solvent used in the reaction and workup.

The rate of HCl gas introduction is a critical factor. In the synthesis of related chloromethyl ethers, maintaining a controlled flow of HCl gas is essential to prevent the formation of undesirable byproducts like bis(chloromethyl) ether, a known carcinogen. nih.gov A steady and controlled introduction of HCl gas, often at low temperatures (e.g., 0–5°C), helps to favor the desired reaction pathway. The reaction temperature and stirring rate have also been identified as statistically significant parameters that impact the formation and yield of chloromethylated compounds in biphasic systems. acs.org

Solvent polarity plays a significant role, particularly in the purification stages. For instance, in the preparation of chloromethyl methyl ether, selective solvent extraction using a nonpolar solvent like a liquid aliphatic hydrocarbon is employed to separate the product from a mixture containing more polar components like methanol (B129727). google.com The choice of solvent is crucial; it must be inert to the reaction components and have a high solubility for the desired chloromethyl ether but limited solubility for polar impurities. google.com Similarly, in the purification of 2-(2'-chloroethoxy)ethanol, extraction with solvents such as aliphatic chlorinated hydrocarbons or aromatic hydrocarbons is used to separate the target compound from the reaction mixture. google.com

The table below summarizes the influence of these parameters on the synthesis of chloromethyl ethers.

| Process Parameter | Influence on Synthesis | Rationale |

| HCl Gas Flow Rate | A controlled flow rate is crucial for minimizing byproduct formation, such as bis(chloromethyl) ether. nih.gov | High local concentrations of HCl can promote side reactions. |

| Temperature | Low temperatures (e.g., 0-5°C) are often required to enhance selectivity and prevent byproduct formation. | Exothermic reactions can lead to loss of control and increased side reactions at higher temperatures. |

| Solvent Polarity | Affects the separation and purification of the final product. Nonpolar solvents are often used for extraction. google.comgoogle.com | Differences in polarity between the product and byproducts/impurities allow for selective extraction. |

Purification Strategies and Byproduct Management

The purification of this compound and related chloromethyl ethers is essential to remove unreacted starting materials, catalysts, and hazardous byproducts. Common strategies include distillation and solvent extraction.

Fractional distillation is a frequently employed method to purify the final product. orgsyn.orggatech.eduorgsyn.org However, due to the thermal instability of some chloromethyl ethers and the potential for co-distillation with impurities, this method may not always be feasible or sufficient on its own. google.com

Solvent extraction is a key technique used to isolate chloromethyl ethers from the reaction mixture. This method relies on the differential solubility of the product and impurities in two immiscible liquid phases. google.com For example, an inert liquid aliphatic hydrocarbon can selectively extract chloromethyl methyl ether from a mixture containing methanol and hydrogen chloride. google.com Similarly, solvents like carbon tetrachloride, hexachloroethane, or aromatic hydrocarbons can be used to extract 2-(2'-chloroethoxy)ethanol. google.com

A primary concern in the synthesis of chloromethyl ethers is the formation of the highly carcinogenic byproduct bis(chloromethyl) ether. nih.govwikipedia.org Its formation can potentially occur from the reaction of formaldehyde (B43269) and chloride ions in acidic conditions. nih.govinchem.org Strict control of reaction conditions, such as temperature and the stoichiometry of reactants, is critical to minimize its formation. Proper management of byproducts also involves their safe disposal and the implementation of analytical methods to detect their presence at very low levels.

The following table outlines common purification strategies and byproduct considerations.

| Strategy/Byproduct | Description | References |

| Fractional Distillation | Purification based on differences in boiling points of the components in the mixture. | orgsyn.orggatech.eduorgsyn.org |

| Solvent Extraction | Separation based on differential solubility in immiscible solvents. | google.comgoogle.com |

| Bis(chloromethyl) ether | A highly carcinogenic byproduct that must be minimized through careful control of reaction conditions. | nih.govwikipedia.org |

Novel Synthetic Approaches and Derivatization Pathways

Ethylene (B1197577) Oxide Addition Reactions for Related Chloroethoxyethanols

The synthesis of longer chain chloroethoxyethanols can be achieved through the reaction of a chloroalkanol with ethylene oxide. This reaction allows for the stepwise extension of the polyether chain. For instance, 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) can be prepared by reacting 2-(2-Chloroethoxy)ethanol (B196239) with ethylene oxide in the presence of a catalyst like boron trifluoride diethyl etherate. chemicalbook.com

A patented method describes a two-step process where 2-chloroethanol (B45725) first reacts with ethylene oxide to produce 2-(2-chloroethoxy)ethanol. After removal of the unreacted 2-chloroethanol, the intermediate then reacts with another molecule of ethylene oxide to yield 2-[2-(2-chloroethoxy)ethoxy]ethanol. google.com This approach provides a controlled way to build longer ether chains. The reaction is typically carried out at moderate temperatures, for example, between 45-55°C. google.comchemicalbook.com

The reaction of ethylene oxide is highly exothermic and must be carefully controlled to prevent runaway reactions and the formation of undesired oligomers. The use of a catalyst helps to control the reaction and improve selectivity.

Synthesis of Azidoethoxyethanol Derivatives

The chloro group in chloroethoxyethanol derivatives is a versatile handle for further chemical transformations. A common derivatization is the conversion of the chloride to an azide (B81097), which can then be used in a variety of subsequent reactions, such as "click chemistry." 2-(2-Azidoethoxy)ethanol can be synthesized from 2-(2-chloroethoxy)ethanol. sigmaaldrich.comsigmaaldrich.com

The synthesis is typically achieved by reacting the chloro-derivative with an azide salt, most commonly sodium azide (NaN₃), in a suitable solvent. beilstein-journals.org In one reported procedure, 2-[2-(2-Chloroethoxy)ethoxy]ethanol is reacted with sodium azide in water at 50°C for 48 hours to produce 2-[2-(2-azidoethoxy)ethoxy]ethanol (B1666427). rsc.org The use of a polar solvent like DMF has also been reported for this transformation. beilstein-journals.org The resulting azido (B1232118) compound is a key intermediate for synthesizing more complex molecules.

| Reactant | Reagent | Product | Reference |

| 2-(2-Chloroethoxy)ethanol | Sodium Azide | 2-(2-Azidoethoxy)ethanol | sigmaaldrich.comsigmaaldrich.com |

| 2-[2-(2-Chloroethoxy)ethoxy]ethanol | Sodium Azide | 2-[2-(2-Azidoethoxy)ethoxy]ethanol | rsc.orgbeilstein-journals.org |

Formation of Complex Ethers and Esters via Controlled Reactivity

The reactive nature of the chloromethoxy group allows for the formation of a variety of more complex molecules, including other ethers and esters.

Ether Formation: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be applied to form more complex ethers. acs.org For example, 2-(2-chloroethoxy)ethanol can be used as an alkylating agent to introduce the 2-(2-hydroxyethoxy)ethyl group onto other molecules, such as in the synthesis of quetiapine (B1663577). researchgate.net The reaction is typically carried out in the presence of a base to deprotonate the nucleophile.

Ester Formation: Esters can be formed from the hydroxyl group of this compound or related compounds through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. libretexts.org For example, 2-(chloromethoxy)ethyl acetate (B1210297) is the ester formed from this compound and acetic acid or a derivative thereof.

These derivatization reactions highlight the utility of this compound and its analogues as building blocks in organic synthesis for the construction of more complex functional molecules.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. alfa-chemistry.comsciforum.net In the context of ether synthesis, including that of this compound, several green chemistry approaches are relevant.

One key area is the use of catalysis to improve reaction efficiency and reduce waste. Phase-transfer catalysis (PTC) is a particularly useful technique for ether synthesis under greener conditions. acs.orgacs.org PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase), often eliminating the need for harsh, anhydrous organic solvents. acs.orgwikipedia.org This technique can lead to higher yields and easier product separation. researchgate.net Catalysts like quaternary ammonium (B1175870) salts or phosphonium (B103445) salts are commonly used. wikipedia.org The use of recyclable catalysts is also a focus of green chemistry. biomedres.us

Another principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. rsc.org The development of catalytic cycles where byproducts can be recycled as activating agents is an example of high atom economy. rsc.org

The use of safer solvents is another cornerstone of green chemistry. alfa-chemistry.com Research into replacing traditional volatile organic compounds with greener alternatives, such as water or ionic liquids, is ongoing. For example, the synthesis of quetiapine, which uses 2-(2-chloroethoxy)ethanol, has been successfully carried out in water with the aid of a phase-transfer catalyst, achieving a high conversion rate and minimizing impurities. researchgate.net

The development of synthetic routes that use renewable feedstocks is also a goal of green chemistry. rsc.org While not yet standard for this compound, research into producing ethers from biomass-derived alcohols is an active area of investigation. rsc.org

Atom Economy and Process Mass Intensity Evaluations

Green chemistry metrics are essential tools for quantifying the environmental performance of chemical processes, moving beyond simple yield calculations to assess how efficiently reactants are converted into the desired product. chemicalbook.com

Atom Economy (AE)

Atom economy provides a theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms incorporated into the final product. science-revision.co.uk For the proposed synthesis of this compound from ethylene glycol, formaldehyde, and hydrogen chloride, the atom economy is high, indicating an efficient conversion of reactant mass to product mass at a stoichiometric level.

The calculation is as follows:

Atom Economy = (Molecular Weight of Product) / (Sum of Molecular Weights of All Reactants) x 100

AE = (110.54 g/mol) / (62.07 g/mol + 30.03 g/mol + 36.46 g/mol) * 100 = 86.0%

An atom economy of 86.0% suggests that the majority of the mass from the starting materials is theoretically converted into the target molecule, with water being the only significant byproduct.

Table 1: Atom Economy Calculation for this compound Synthesis

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Ethylene Glycol | C₂H₆O₂ | 62.07 | Reactant |

| Formaldehyde | CH₂O | 30.03 | Reactant |

| Hydrogen Chloride | HCl | 36.46 | Reactant |

| This compound | C₃H₇ClO₂ | 110.54 | Product |

| Water | H₂O | 18.02 | Byproduct |

| Calculated Atom Economy | 86.0% |

Process Mass Intensity (PMI)

Process Mass Intensity (PMI) offers a more comprehensive and practical evaluation of a process's greenness by considering the total mass of all materials used, including reactants, solvents, and catalysts, to produce a specific mass of product. acsgcipr.org

PMI = (Total Mass Input (Reactants + Solvents + Reagents)) / (Mass of Product)

While specific industrial process data for this compound is not publicly available, a conceptual analysis highlights the factors contributing to its PMI. A German patent for the synthesis of a related compound, bis(2-chloroethoxy)methane, specifies using a stoichiometric excess of the alcohol reactant (2-chloroethanol) to drive the reaction. google.com Applying a similar strategy to this compound synthesis would inherently increase the PMI, as the unreacted excess material contributes to the total mass input. The use of solvents for the reaction and subsequent purification steps would further elevate the PMI value.

Table 2: Factors Influencing Process Mass Intensity (PMI) in this compound Synthesis

| Contributing Factor | Description | Impact on PMI |

|---|---|---|

| Reactant Stoichiometry | Use of excess ethylene glycol to maximize formaldehyde conversion. | Increase |

| Solvents (Reaction) | Solvents may be used to homogenize the reaction mixture. | Increase |

| Solvents (Workup/Purification) | Extraction and distillation solvents add significant mass. | Significant Increase |

| Catalyst Mass | The mass of the acid catalyst used in the process. | Minor Increase |

| Aqueous Waste | Mass of water used for washing/extraction steps. | Increase |

Waste Generation and Catalyst Recycling Strategies

Minimizing waste and enabling the reuse of catalysts are central tenets of green and sustainable chemical manufacturing.

Waste Generation

Excess Reactants: Unreacted ethylene glycol must be separated and recovered, or it becomes a waste stream.

Solvent Waste: Solvents used during the reaction and for purification (e.g., extraction, distillation) constitute a major portion of the process waste if not efficiently recycled.

Byproducts: Side reactions can lead to the formation of impurities, such as the full acetal (B89532) bis(2-chloroethoxy)methane, which must be removed. google.com

Aqueous Waste: Neutralization and washing steps generate aqueous waste streams containing salts and residual organic compounds.

Catalyst Recycling Strategies

The development of recyclable catalyst systems is crucial for reducing cost and environmental impact. For acid-catalyzed ether and acetal formations, several strategies are viable.

A notable approach is the use of a mixed-acid catalyst system, as detailed in a patent for a similar process. google.com This method employs a combination of a volatile acid (hydrogen chloride) and a non-volatile acid like p-toluenesulfonic acid or a solid cation-exchange resin. google.com This dual system allows for differentiated removal and recycling:

The volatile acid (HCl) can be removed via distillation.

The non-volatile solid or high-boiling acid catalyst can be recovered by simple filtration or phase separation and reused in subsequent batches. google.comacs.org

Reactivity and Mechanistic Insights into 2 Chloromethoxy Ethanol Transformations

Nucleophilic Substitution Reactions of the Chloro Group

The chlorine atom in 2-(chloromethoxy)ethanol is susceptible to displacement by a variety of nucleophiles, a reaction that proceeds via nucleophilic substitution mechanisms. This reactivity is fundamental to its application as a building block in the synthesis of more elaborate molecules.

Mechanistic Studies of Halogen Displacement by Various Nucleophiles

The displacement of the chloride ion from this compound typically proceeds through an SN2 mechanism. This is a single-step process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemical configuration if the carbon were chiral. The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile.

However, under certain conditions, particularly with weak nucleophiles or in solvents that can stabilize carbocations, an S_N1 mechanism may compete. This two-step process involves the initial, slow departure of the chloride ion to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. Reactions proceeding via the S_N1 pathway result in a mixture of stereoisomers if the electrophilic carbon is chiral.

The choice of solvent can significantly influence the reaction mechanism. Aprotic solvents tend to favor the S_N2 pathway. ucl.ac.uk The nature of the nucleophile also plays a crucial role; strong nucleophiles will favor the S_N2 mechanism.

Formation of Diverse Ether and Ester Linkages

The nucleophilic substitution of the chloro group in this compound is a widely employed strategy for the formation of various ether and ester linkages. This transformation is a key step in the synthesis of a range of commercially important compounds.

For example, in the presence of a base, alcohols can act as nucleophiles, attacking the electrophilic carbon and displacing the chloride to form a new ether bond. Similarly, carboxylate anions can displace the chloride to form ester linkages. These reactions are often carried out under controlled temperature and with the use of a suitable base to deprotonate the nucleophile.

The following table provides examples of reagents used to form ether and ester linkages with this compound:

| Nucleophile/Reagent | Product Type |

| Sodium Hydroxide | Ether (via Williamson ether synthesis) |

| Potassium Hydroxide | Ether (via Williamson ether synthesis) |

| Alcohols/Alkoxides | Ether |

| Carboxylic Acids/Carboxylates | Ester |

Oxidation Reactions of the Hydroxyl Group

The primary hydroxyl group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and the reaction conditions employed. This versatility allows for the selective synthesis of different functional groups.

Pathways to Aldehyde and Carboxylic Acid Formation

The oxidation of the primary hydroxyl group initially yields an aldehyde. chemguide.co.uklibretexts.org If a mild oxidizing agent is used and the aldehyde is removed from the reaction mixture as it is formed (for instance, by distillation), the reaction can be stopped at the aldehyde stage. chemguide.co.uklibretexts.org

However, if a strong oxidizing agent is used and the reaction is allowed to proceed, the initially formed aldehyde will be further oxidized to a carboxylic acid. chemguide.co.uklibretexts.org This two-step oxidation is a common synthetic route to carboxylic acids from primary alcohols. chemguide.co.uklibretexts.org

Several oxidizing agents can be employed for these transformations. A common laboratory-scale method involves the use of chromic acid (formed from potassium dichromate and sulfuric acid). chemguide.co.uk Other reagents such as nitric acid have also been reported for the oxidation of similar chloroethoxy structures to the corresponding carboxylic acid.

The general pathways can be summarized as follows:

Partial Oxidation to Aldehyde: this compound + [O] → 2-(Chloromethoxy)acetaldehyde

Full Oxidation to Carboxylic Acid: this compound + 2[O] → 2-(Chloromethoxy)acetic acid

Regioselectivity and Catalyst Effects in Oxidation

In the oxidation of this compound, the primary hydroxyl group is selectively oxidized over the chloro-substituted carbon due to its greater susceptibility to oxidation. The choice of catalyst can significantly influence the efficiency and selectivity of the reaction.

For instance, the use of pyridinium (B92312) chlorochromate (PCC) is a well-established method for the selective oxidation of primary alcohols to aldehydes, preventing over-oxidation to the carboxylic acid. libretexts.org Conversely, stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent (chromic acid in acetone) will typically lead to the formation of the carboxylic acid.

The development of more environmentally benign and selective catalytic systems is an active area of research. For example, transition metal catalysts, such as those based on palladium or copper, are being explored for alcohol oxidation under milder conditions, often using molecular oxygen or air as the ultimate oxidant. organic-chemistry.org The support material for these catalysts can also play a crucial role in their activity and selectivity. nih.gov

Reduction Reactions

While less commonly documented for this compound itself, the functional groups present are susceptible to reduction. The hydroxyl group is already in its most reduced state. The chloro group can be reduced to a hydrocarbon, though this is a less common transformation compared to nucleophilic substitution. More relevant is the reduction of the products derived from the oxidation of the hydroxyl group.

For example, the aldehyde or carboxylic acid formed from oxidation can be reduced back to the primary alcohol or to an aldehyde, respectively, using appropriate reducing agents. Common reducing agents for these transformations include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). The choice of reducing agent depends on the desired product, as LiAlH₄ is a much stronger reducing agent than NaBH₄ and will reduce both aldehydes and carboxylic acids to the corresponding alcohol.

Selective Reduction to Simpler Alcohols and Ethers

The selective reduction of chloro- and hydroxy-functionalized compounds like this compound can be achieved through various methods to yield simpler alcohols and ethers. scribd.com Catalytic hydrogenation using agents like nickel (Ni) can reduce carbonyl groups, but for a compound like this compound, which lacks a carbonyl, this method is less relevant. scribd.com More pertinent are hydride-based reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids, to alcohols. scribd.com Sodium borohydride (NaBH4) is a milder reducing agent, typically used for the reduction of aldehydes and ketones to alcohols. scribd.com

In the context of this compound, reduction would primarily target the chloromethoxy group. The specific products would depend on the reaction conditions and the reducing agent employed. For instance, the Bouveault-Blanc reduction, which uses sodium and an alcohol like ethanol, is another method for reducing esters and other carbonyl compounds. scribd.com While direct reduction data for this compound is not extensively detailed in the provided search results, the general principles of these reduction methods suggest that the chloro group could be targeted for reduction to a methyl group, or the entire chloromethoxy group could be cleaved, leading to the formation of ethylene (B1197577) glycol and other byproducts.

Complex Reaction Cascades and Multi-Component Reactions

This compound is a valuable reagent in complex reaction cascades and multi-component reactions, enabling the synthesis of diverse molecular architectures. lookchem.com

Alkylation Reactions of Beta-Dicarbonyl Compounds

The alkylation of β-dicarbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. pressbooks.pub The protons alpha to both carbonyl groups in a β-dicarbonyl compound are acidic and can be readily removed by a base to form a stable enolate. pressbooks.pubalmerja.net This enolate then acts as a nucleophile, attacking an electrophile such as an alkyl halide in an SN2 reaction. pressbooks.pub

In the case of reactions involving a related compound, 2-chloro-1-(2-chloroethoxy)ethane, with β-dicarbonyl compounds like acetylacetone (B45752) in a potassium carbonate/DMSO system, both O-alkylation and C-alkylation products are observed. mdpi.comsemanticscholar.org The reaction with acetylacetone primarily yields the O-alkylation product, 4-[2-(2-chloroethoxy)ethoxy]pent-3-en-2-one. mdpi.comsemanticscholar.org Similarly, benzoylacetone (B1666692) also undergoes O-alkylation. mdpi.comsemanticscholar.org The type of product formed, whether O- or C-alkylated, is dependent on the specific β-dicarbonyl compound used. mdpi.comsemanticscholar.org

Table 1: Alkylation Products of β-Dicarbonyl Compounds with 2-chloro-1-(2-chloroethoxy)ethane mdpi.comsemanticscholar.org

| β-Dicarbonyl Compound | Product(s) | Yield (%) |

| Acetylacetone | 4-[2-(2-chloroethoxy)ethoxy]pent-3-en-2-one (O-alkylation) | 59 |

| 4-{2-[2(1-methyl-3-oxobut-1-enyloxy)ethoxy]pent-3-en-2-en (Side product) | 15 | |

| Benzoylacetone | 3-[2-(2-chloro-ethoxy)ethoxy]-1-phenylbut-2-en-1-one (O-alkylation) | 57 |

| Dimedone | 3-[2-(2-chloroethoxy)-ethoxy]-5,5-dimethylcyclohex-2-en-1-one (O-alkylation) | 46 |

| 3,3-dimethyl-9-oxaspiro[5.5]undacane-1,5-dione (C-cyclization) | 28 | |

| 3-{2-[2-(5,5-dimethyl-3-oxocyclohex-1-enyloxy)ethoxy]ethyl}-5,5-dimethyl-cyclohex-2-en-1-one | 12 | |

| Ethyl acetoacetate (B1235776) | Ethyl 4-acetylperhydro-2H-pyran-4-carboxylate (C-alkylation) | 57 |

| Ethyl 3-[2-(2-chloroethoxy)-ethoxy]but-2-enoate (O-alkylation) | 23 | |

| Ethyl 3-(2-{2-[2-(ethoxycarbonyl)-1-methylvinyloxy]ethoxy}ethoxy)-but-2-enoate | 10 | |

| Diethyl malonate | Ethyl 4-(ethoxycarbonyl)perhydro-2H-pyran-4-carboxylate (C-alkylation) | 57 |

| Diethyl 2-[2-(2-chloro-ethoxy)ethyl]propane-1,3-dioate | 10 | |

| Diethyl 2-{2-[3,3-bis(ethoxycarbonyl)-propoxy]ethyl} propane-1,3-dioate | 14 |

Cycloalkylation and Spiro Compound Formation

The alkylated products derived from the reaction of compounds like 2-chloro-1-(2-chloroethoxy)ethane with β-dicarbonyls can be further utilized in the synthesis of spiro compounds. mdpi.comsemanticscholar.org Spiro compounds are characterized by two rings connected at a single carbon atom and are of interest in medicinal chemistry. tandfonline.com

For instance, the C-alkylation products obtained from ethyl acetoacetate and diethyl malonate, specifically ethyl 4-acetylperhydro-2H-pyran-4-carboxylate and ethyl 4-(ethoxycarbonyl)perhydro-2H-pyran-4-carboxylate, serve as precursors for the synthesis of spiro barbituric acid derivatives. mdpi.comsemanticscholar.org The reaction of dimedone with 2-chloro-1-(2-chloroethoxy)ethane also directly yields a C-cyclization product, 3,3-dimethyl-9-oxaspiro[5.5]undacane-1,5-dione, alongside O-alkylation products. semanticscholar.org Furthermore, 2-chloroethyl glycosides can be cyclized to form spiro-morpholinones in the presence of potassium carbonate. nih.gov

Condensation Reactions in Heterocyclic Synthesis

The derivatives obtained from the alkylation of β-dicarbonyl compounds with reagents like 2-chloro-1-(2-chloroethoxy)ethane are valuable intermediates for the synthesis of various heterocyclic compounds through condensation reactions. mdpi.comsemanticscholar.org

The ketoester and diester products from these alkylations can be condensed with compounds of the type NH2-X (where X can be -OH, -NH2, -CONH2, -CSNH2) to form 1,2-azolones and barbituric acids. mdpi.comsemanticscholar.org Specifically, the ketoester derived from ethyl acetoacetate condenses with hydroxylamine (B1172632) hydrochloride to eventually form 3-aza-4-methyl-2,8-dioxaspiro[4.5]dec-3-en-1-one. mdpi.comsemanticscholar.org This same ketoester also reacts with ketohydrazine and phenylhydrazine (B124118) hydrochlorides to yield 2,3-diaza-4-methyl-8-oxaspiro[4.5]dec-3-en-1-one and 2,3-diaza-4-methyl-8-oxa-2-phenylspiro[4.5]dec-3-en-1-one, respectively. semanticscholar.org The diester from diethyl malonate condenses with carbamide or thiocarbamate to produce the sodium salts of 2,4-diaza-3-hydroxy-9-oxaspiro[4.5]undec-2-ene-1,5-dione and 2,4-diaza-9-oxa-3-sulfanylspiro[4.5]undec-2-ene-1,5-dione. semanticscholar.org

Table 2: Heterocyclic Compounds Synthesized via Condensation Reactions semanticscholar.org

| Alkylated Precursor | Condensing Reagent | Heterocyclic Product | Yield (%) |

| Ethyl 4-acetylperhydro-2H-pyran-4-carboxylate | Hydroxylamine hydrochloride (followed by heating) | 3-aza-4-methyl-2,8-dioxaspiro[4.5]dec-3-en-1-one | - |

| Ethyl 4-acetylperhydro-2H-pyran-4-carboxylate | Ketohydrazine hydrochloride | 2,3-diaza-4-methyl-8-oxaspiro[4.5]dec-3-en-1-one | 71 |

| Ethyl 4-acetylperhydro-2H-pyran-4-carboxylate | Phenylhydrazine hydrochloride | 2,3-diaza-4-methyl-8-oxa-2-phenylspiro[4.5]dec-3-en-1-one | 90 |

| Ethyl 4-(ethoxycarbonyl)perhydro-2H-pyran-4-carboxylate | Carbamide | Sodium salt of 2,4-diaza-3-hydroxy-9-oxaspiro[4.5]undec-2-ene-1,5-dione | - |

| Ethyl 4-(ethoxycarbonyl)perhydro-2H-pyran-4-carboxylate | Thiocarbamate | Sodium salt of 2,4-diaza-9-oxa-3-sulfanylspiro[4.5]undec-2-ene-1,5-dione | - |

Advanced Analytical Research Methodologies for 2 Chloromethoxy Ethanol

Chromatographic Techniques for Quantitative Analysis

Chromatographic techniques are paramount for the separation, identification, and quantification of chemical compounds within a mixture. For a substance like 2-(Chloromethoxy)ethanol, the choice of method depends on factors such as the required sensitivity, selectivity, and the matrix in which the compound is being analyzed.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS stands as a powerful and highly sensitive analytical technique for the quantitative analysis of trace-level compounds. Its application to this compound allows for precise measurements even in complex matrices.

The development and validation of a UHPLC-MS/MS method are critical to ensure reliable and reproducible results. Key validation parameters include selectivity, linearity, and the limits of detection (LOD) and quantitation (LOQ).

Selectivity: This parameter ensures that the analytical method can unequivocally identify and quantify the target analyte, this compound, without interference from other compounds present in the sample matrix.

Linearity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A linear range is established to define the concentrations over which the method is accurate.

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |

| Linearity (r²) | Correlation coefficient of the calibration curve. | r² ≥ 0.99 |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined. | Signal-to-noise ratio of 10:1 |

The separation efficiency in UHPLC is heavily dependent on the mobile phase composition and the stationary phase chemistry of the column.

Mobile Phase Optimization: The mobile phase, a solvent or a mixture of solvents, is optimized to achieve the best separation of this compound from other components. This involves adjusting the solvent composition, gradient, and pH. A common approach involves a gradient elution using a mixture of an aqueous solvent (like water with a modifier such as formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol).

Column Chemistry: The choice of the analytical column is critical. Reversed-phase columns, such as C18 columns, are frequently used. The C18 stationary phase provides hydrophobic interactions with the analyte, and its selection is based on factors like particle size, pore size, and surface area to ensure optimal resolution and peak shape for this compound.

Tandem mass spectrometry offers several detection modes for sensitive and selective quantification.

Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive detection mode. It involves the selection of a specific precursor ion of this compound, its fragmentation in the collision cell, and the monitoring of a specific product ion. This process significantly reduces background noise and enhances selectivity.

Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific ions, rather than scanning the entire mass range. While less specific than MRM, SIM can provide higher sensitivity than a full scan and is useful when reference standards for fragmentation are unavailable.

| Detection Mode | Principle | Advantage for this compound Analysis |

| Multiple Reaction Monitoring (MRM) | Monitors a specific precursor-to-product ion transition. | High specificity and sensitivity, minimizing matrix interference. |

| Selected Ion Monitoring (SIM) | Monitors a limited number of specific m/z values. | Increased sensitivity compared to full scan mode. |

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.

The heart of the GC system is the column, where the separation of the sample components occurs.

Column Selection: The choice of a GC column is based on the principle of "like dissolves like." For the analysis of a polar compound like this compound, a polar stationary phase is typically selected. Capillary columns with phases such as those containing polyethylene (B3416737) glycol (e.g., WAX-type columns) are often employed. The dimensions of the column (length, internal diameter, and film thickness) are also optimized to achieve the desired separation efficiency.

Separation Principles: In GC, a sample is vaporized and injected into the head of the column. Separation is achieved based on the differential partitioning of the analytes between the inert carrier gas (mobile phase) and the stationary phase. Compounds with a higher affinity for the stationary phase will travel through the column more slowly, resulting in longer retention times, thus allowing for their separation. The flame ionization detector then combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a measurable current, which is proportional to the amount of analyte present.

| Column Type | Stationary Phase Polarity | Application for this compound |

| WAX (e.g., DB-WAX, HP-INNOWax) | Polar | Suitable for the separation of polar compounds like alcohols and ethers. |

| Mid-Polarity (e.g., DB-624) | Intermediate | Can be used for general-purpose analysis and screening. |

Quantitative Determination and Linearity Range Studies

The accurate quantification of 2-(2-Chloroethoxy)ethanol (B196239) (CEE) is critical, and several robust analytical methods have been developed and validated for this purpose. Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominent techniques employed.

A validated gas chromatography method with direct injection and a flame ionization detector (FID) is frequently used for determining residual CEE in active pharmaceutical ingredients (APIs) like quetiapine (B1663577) fumarate (B1241708). nih.govresearchgate.net In one such method, a DB-FFAP capillary column was utilized, establishing linearity over a concentration range of 40-150 µg/ml, with a correlation coefficient greater than 0.999. researchgate.netscirp.org Another GC-FID study, using a DB-624 column, demonstrated linearity for CEE from 0.68 µg/mL to 58.62 µg/mL. ptfarm.pl The sample preparation for these GC methods often involves dissolving the API in a suitable solvent such as dimethylformamide (DMF). ptfarm.pl

For detecting trace levels, particularly due to the compound's potential genotoxicity, highly sensitive LC-MS/MS methods are preferred. researcher.lifenih.gov A validated LC-MS/MS method for estimating CEE in hydroxyzine (B1673990) was developed using a C18 column and a mobile phase of ammonium formate (B1220265) and methanol (B129727). researcher.lifenih.gov Detection was achieved in positive ion mode, monitoring for the ammonium adduct [M+NH₄]⁺. researcher.lifenih.gov This method demonstrated excellent linearity in the range of 0.56 ppm to 7.49 ppm with a correlation coefficient (r²) greater than 0.9985. researcher.lifenih.gov A more recent Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS method for CEE in quetiapine fumarate reported a limit of quantification (LOQ) as low as 0.235 ppm and a limit of detection (LOD) of 0.070 ppm, with a linearity correlation coefficient (R²) of 0.9983. tandfonline.comresearcher.life

| Technique | Matrix | Linearity Range | Correlation Coefficient (r/r²) | Limit of Quantification (LOQ) | Source(s) |

|---|---|---|---|---|---|

| GC-FID | Quetiapine Fumarate | 40 - 150 µg/ml | > 0.999 | 40 µg/ml | researchgate.netscirp.org |

| GC-FID | Quetiapine | 0.68 - 58.62 µg/mL | Not Reported | 0.68 µg/mL | ptfarm.pl |

| LC-MS/MS | Hydroxyzine | 0.56 - 7.49 ppm | > 0.9985 (r²) | 0.56 ppm | researcher.lifenih.gov |

| UHPLC-MS/MS | Quetiapine Fumarate | 0.235 - 7.5 ppm (approx.) | 0.9983 (R²) | 0.235 ppm | tandfonline.comresearcher.life |

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and identification of 2-(2-Chloroethoxy)ethanol. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Detailed Nuclear Magnetic Resonance (NMR) Analysis (e.g., ¹H, ¹³C NMR for structural confirmation of complex derivatives)

NMR spectroscopy provides definitive structural information by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum of 2-(2-Chloroethoxy)ethanol shows characteristic signals for the different methylene (B1212753) (-CH₂-) groups. In a spectrum recorded at 399.65 MHz in deuterochloroform (CDCl₃), distinct multiplets are observed for the protons adjacent to the chlorine atom and the oxygen atoms. chemicalbook.com The typical chemical shifts (δ) are assigned as follows: δ 3.88 (t), 3.77 (t), 3.75 (t), and 3.6-3.7 (m) ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides further structural confirmation by showing signals for each unique carbon atom. chemicalbook.comnih.gov In a study detailing the synthesis of a complex derivative, 2-[2-(2-azidoethoxy)ethoxy]ethanol (B1666427), from a related starting material, NMR was crucial for confirming the transformation of the chloro- group to an azido- group, demonstrating the power of NMR in verifying the structure of complex derivatives. researchgate.net

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment | Source(s) |

|---|---|---|---|---|

| ¹H | CDCl₃ | 3.6 - 3.9 | -O-CH₂-CH₂-Cl and HO-CH₂-CH₂-O- | chemicalbook.com |

| ¹³C | CDCl₃ | ~43 | -CH₂Cl | chemicalbook.comnih.gov |

| ¹³C | CDCl₃ | ~62 | HO-CH₂- | chemicalbook.comnih.gov |

| ¹³C | CDCl₃ | ~71-72 | -O-CH₂-CH₂-O- | chemicalbook.comnih.gov |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Monitoring

FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of 2-(2-Chloroethoxy)ethanol displays characteristic absorption bands that confirm its structure. nih.gov The identity of the compound can be confirmed by comparing its infrared spectrum to a reference standard. avantorsciences.comthermofisher.com Key absorption bands include a strong, broad peak for the hydroxyl (-OH) group stretch, vibrations for the carbon-oxygen (-C-O-) ether linkage, and a peak corresponding to the carbon-chlorine (-C-Cl) bond. This technique is also valuable for reaction monitoring, for instance, by observing the disappearance of the -OH band during an esterification reaction.

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Source(s) |

|---|---|---|---|

| 3200 - 3600 | O-H Stretch (broad) | Alcohol (-OH) | |

| 2850 - 3000 | C-H Stretch | Alkane (-CH₂) | nih.gov |

| 1100 - 1250 | C-O-C Stretch | Ether (-O-) | |

| 550 - 650 | C-Cl Stretch | Alkyl Halide (-Cl) |

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The molecular weight of 2-(2-Chloroethoxy)ethanol is 124.57 g/mol . chemicalbook.comnist.gov

In electron ionization (EI) mass spectrometry, the molecule is fragmented in a reproducible manner. The NIST WebBook provides a reference mass spectrum for 2-(2-Chloroethoxy)ethanol. nist.govnist.gov The spectrum displays a characteristic pattern of fragment ions. The base peak is typically observed at a mass-to-charge ratio (m/z) of 45, corresponding to the [CH₂CH₂OH]⁺ fragment. chemicalbook.com Other significant fragments include those at m/z 63 and 65, which show the isotopic signature of a chlorine-containing fragment ([CH₂CH₂Cl]⁺), as well as fragments at m/z 75 ([HOCH₂CH₂O=CH₂]⁺) and 93/95 ([ClCH₂CH₂OCH₂]⁺). chemicalbook.com This distinct fragmentation pattern serves as a fingerprint for the identification of the compound.

| m/z | Proposed Fragment Ion | Source(s) |

|---|---|---|

| 45 | [CH₂CH₂OH]⁺ | chemicalbook.com |

| 63 / 65 | [CH₂CH₂Cl]⁺ | chemicalbook.com |

| 75 | [HOCH₂CH₂OCH₂]⁺ | chemicalbook.com |

| 93 / 95 | [ClCH₂CH₂OCH₂]⁺ | chemicalbook.com |

Theoretical and Computational Chemistry Studies of 2 Chloromethoxy Ethanol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of molecular properties with high accuracy.

Electronic Structure Analysis (e.g., HOMO-LUMO energies, band gaps)

The electronic character of a molecule is fundamentally described by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. wuxibiology.comwikipedia.org

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. wikipedia.org The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.com For 2-(Chloromethoxy)ethanol, quantum calculations can determine these energy levels, providing predictions about its reactivity with electrophiles and nucleophiles. The HOMO-LUMO gap can also be used to estimate the energy of the lowest electronic transition, which is relevant for UV-visible spectroscopy.

Table 1: Conceptual Electronic Properties of this compound

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The lone pairs on the oxygen and chlorine atoms are expected to contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The LUMO is likely associated with the antibonding orbitals of the C-Cl and C-O bonds, indicating these are the probable sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical stability and reactivity. wikipedia.org | A moderate gap would suggest that the molecule is stable under normal conditions but can participate in chemical reactions under appropriate activation. |

Prediction of Spectroscopic Parameters and Conformational Preferences

Quantum chemical calculations are instrumental in predicting spectroscopic data, which aids in the interpretation of experimental spectra. By calculating vibrational frequencies, it is possible to simulate an infrared (IR) spectrum, assigning specific peaks to the stretching and bending modes of the molecule's functional groups (O-H, C-O, C-Cl, C-H). Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to help assign signals in experimental ¹H and ¹³C NMR spectra.

The flexibility of the this compound molecule, with its multiple single bonds, allows for the existence of various conformers (spatial arrangements of atoms). Computational methods can explore the potential energy surface to identify stable conformers and the energy barriers for rotation between them. For analogous small alcohols like ethanol, studies have identified stable anti (trans) and gauche conformers with nearly equal energies. researchgate.net A similar analysis for this compound would likely reveal several low-energy conformers, with their relative populations determined by their calculated Gibbs free energies. These conformational preferences are crucial as they can influence the molecule's physical properties and chemical reactivity.

Elucidation of Reaction Mechanisms and Transition States

A primary application of quantum chemistry is the elucidation of chemical reaction mechanisms. By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products. This path includes locating and characterizing the transition state—the high-energy, transient structure that represents the peak of the activation energy barrier. mit.edu

For this compound, which contains both an alcohol and a chloromethyl ether functional group, several reaction types can be investigated:

Nucleophilic Substitution: The chlorine atom can be displaced by a nucleophile in an SN1 or SN2 reaction. Calculations can determine the favorability of each pathway by computing the energies of the respective intermediates and transition states. libretexts.org

Elimination Reactions: Under basic conditions, an elimination reaction (E1 or E2) could occur. khanacademy.orgmasterorganicchemistry.com

Alcohol Reactions: The hydroxyl group can be protonated and subsequently eliminated as water or participate in esterification or etherification reactions. libretexts.orgyoutube.com

Computational models can provide detailed geometries of transition states, helping to understand the stereochemical outcome of reactions. mit.edu

Kinetic Modeling via Transition State Theory

Once the energy of the reactants and the transition state is known from quantum chemical calculations, Transition State Theory (TST) can be used to estimate the reaction rate constant. wikipedia.org The fundamental equation in TST, the Eyring equation, relates the rate constant to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants. wikipedia.org

This approach allows for the theoretical prediction of how reaction rates will change with temperature. princeton.eduresearchgate.net For a given reaction of this compound, calculating ΔG‡ for different possible mechanisms allows for a direct comparison of their rates, enabling the prediction of the dominant reaction pathway under specific conditions. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum mechanics focuses on the electronic structure of a few molecules, molecular dynamics (MD) simulations use classical mechanics to study the physical movements of atoms and molecules over time. MD is particularly useful for investigating the behavior of molecules in the condensed phase (liquids or solutions) and understanding intermolecular forces. nih.govmdpi.com

Simulation of Intermolecular Interactions and Solvation Effects

MD simulations can provide a detailed picture of how this compound molecules interact with each other and with solvent molecules. The primary intermolecular interaction for this molecule would be hydrogen bonding, involving the hydroxyl group's hydrogen atom as a donor and its oxygen atom (as well as the ether oxygen) as an acceptor.

Simulations of this compound in a solvent like water or ethanol would reveal key information about its solvation shell. rsc.orgrsc.org These simulations can quantify:

The number and lifetime of hydrogen bonds between the solute and solvent.

The orientation of solvent molecules around the solute.

The effect of the solute on the local structure of the solvent.

Understanding solvation is critical, as the solvent can significantly influence conformational preferences and the rates of chemical reactions by stabilizing or destabilizing reactants, products, and transition states. nih.govrsc.org Studies on similar systems, such as ethanol-water mixtures, have demonstrated that solvents can alter reaction pathways and activation energies. rsc.orgrsc.org MD simulations can thus bridge the gap between the gas-phase picture provided by quantum calculations and the real-world behavior of the compound in solution. researchgate.netarxiv.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Adsorption Behavior and Surface Interactions

The study of adsorption behavior and surface interactions is crucial for understanding how a molecule like this compound behaves in different environments, such as on the surface of a catalyst or a solid support. Computational methods, particularly those rooted in quantum mechanics, can provide detailed insights into these phenomena.

Theoretical investigations into the adsorption of this compound would typically involve modeling the molecule's interaction with a specific surface, such as a metal oxide or a carbon-based material. These studies aim to determine the most stable adsorption geometries, the strength of the interaction (adsorption energy), and the nature of the chemical bonds that may form between the molecule and the surface.

For instance, in studies of similar molecules like ethanol on titanium dioxide (TiO2) surfaces, density functional theory (DFT) calculations have been employed to compare different modes of adsorption. rsc.org Such studies typically reveal whether the molecule adsorbs intact (physisorption) or dissociates upon adsorption (chemisorption). rsc.org For this compound, a key area of investigation would be the role of its different functional groups—the hydroxyl, ether, and chloromethyl groups—in the interaction with the surface. The presence of the chlorine atom and the ether linkage introduces additional complexity compared to simple alcohols.

The following table outlines the key parameters that would be calculated in a computational study of the adsorption of this compound on a hypothetical surface.

| Parameter | Description | Significance |

| Adsorption Energy | The energy released when the molecule adsorbs onto the surface. | Indicates the strength of the interaction. A higher negative value suggests stronger adsorption. |

| Adsorption Geometry | The orientation and bond distances of the molecule relative to the surface atoms. | Reveals the nature of the binding and which parts of the molecule are interacting with the surface. |

| Charge Transfer | The amount of electron density that is transferred between the molecule and the surface upon adsorption. | Helps to understand the electronic nature of the interaction and whether chemical bonds are formed. |

| Work Function Change | The change in the surface's work function upon adsorption of the molecule. | Provides information about the modification of the surface's electronic properties. |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it suitable for studying a wide range of molecular systems. chemrxiv.org For this compound, DFT would be the primary method used to investigate its electronic structure and related properties.

Optimization of Molecular Geometries and Energetic Stability

A fundamental application of DFT is the optimization of molecular geometries to find the most stable three-dimensional arrangement of atoms. mdpi.com For a flexible molecule like this compound, multiple conformers (different spatial arrangements of atoms arising from rotation around single bonds) may exist. DFT calculations can be used to identify these different conformers and determine their relative energetic stabilities.

The process involves starting with an initial guess for the molecular structure and then using an algorithm to systematically adjust the atomic positions to minimize the total energy of the system. mdpi.com The result is a set of optimized coordinates for each stable conformer, along with its corresponding energy. The conformer with the lowest energy is the most stable.

The following table presents hypothetical relative energies for different conformers of this compound that could be obtained from DFT calculations.

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kJ/mol) |

| A | 60° (gauche) | 0.00 |

| B | 180° (anti) | 5.21 |

| C | -60° (gauche) | 0.00 |

Vibrational Frequency Calculations and Spectral Assignment

Once the molecular geometries of the stable conformers have been optimized, DFT can be used to calculate their vibrational frequencies. q-chem.com These calculations are essential for interpreting experimental infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific mode of atomic motion within the molecule, such as the stretching or bending of chemical bonds.

The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical vibrational spectrum. By comparing this theoretical spectrum with an experimentally measured spectrum, chemists can assign the observed spectral bands to specific vibrational modes of the molecule. This process is crucial for confirming the molecular structure and understanding its bonding characteristics.

For this compound, vibrational frequency calculations would help to identify the characteristic frequencies associated with its different functional groups, such as the O-H stretch of the hydroxyl group, the C-O stretches of the ether and alcohol moieties, and the C-Cl stretch of the chloromethyl group. Studies on similar molecules, like 2-methoxy ethanol, have shown that the vibrational spectra can be highly sensitive to the molecular conformation. rsc.org Therefore, calculating the spectra for each stable conformer of this compound would be necessary for a thorough analysis.

Below is an example of a data table that would be generated from a DFT vibrational frequency calculation for a conformer of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| 1 | 3650 | 50.2 | O-H stretch |

| 2 | 2980 | 25.8 | C-H stretch (asymmetric) |

| 3 | 2890 | 15.1 | C-H stretch (symmetric) |

| 4 | 1120 | 80.5 | C-O stretch (ether) |

| 5 | 1050 | 65.3 | C-O stretch (alcohol) |

| 6 | 750 | 40.7 | C-Cl stretch |

Environmental Transformation and Bioremediation Pathways

Microbial Degradation Mechanisms

Certain microorganisms have demonstrated the capacity to degrade 2-(Chloromethoxy)ethanol, utilizing it as a carbon and energy source. This biodegradation is a critical process in the natural attenuation of this compound.

The bacterium Xanthobacter sp. strain ENV481, isolated from a Superfund site, is capable of utilizing bis(2-chloroethyl) ether (BCEE) as its sole source of carbon and energy. researchgate.net The degradation of BCEE by this strain proceeds through sequential dehalogenation reactions. researchgate.netresearchgate.net The initial step in this pathway is the formation of 2-(2-chloroethoxy)ethanol (B196239). researchgate.netenviro.wikiacs.org This dehalogenation is noteworthy as it can occur under both aerobic and anaerobic conditions, highlighting the metabolic versatility of Xanthobacter sp. strain ENV481. researchgate.net Further dehalogenation of 2-(2-chloroethoxy)ethanol leads to the formation of diethylene glycol (DEG). researchgate.netresearchgate.netacs.org

Another bacterial strain, Pseudonocardia sp. strain ENV478, can also degrade BCEE, producing 2-(2-chloroethoxy)ethanol as an intermediate metabolite. researchgate.netresearchgate.net However, unlike Xanthobacter sp., strain ENV478 employs a monooxygenase-mediated O-dealkylation mechanism and cannot use BCEE as its sole carbon source. researchgate.netresearchgate.net

The cleavage of the ether bond is a crucial step in the complete biodegradation of ether-containing compounds like this compound. In many microorganisms, this process is initiated by monooxygenase enzymes. acs.org This enzymatic action often occurs on the carbon atom adjacent to the ether oxygen, leading to the formation of an unstable hemiacetal. acs.org This intermediate then spontaneously breaks down, cleaving the ether linkage. enviro.wikiacs.org

While the direct ether scission of this compound itself is not as extensively detailed as its formation from BCEE, the degradation of its downstream product, diethylene glycol (DEG), provides insight. The catabolism of DEG by Xanthobacter sp. strain ENV481 involves the formation of 2-hydroxyethoxyacetic acid (2HEAA), indicating that ether cleavage and subsequent oxidation are key components of the metabolic pathway. researchgate.netresearchgate.netenviro.wiki In other bacterial systems, such as Pseudomonas sp. strain SC25A, the primary biodegradation mechanism for similar ether-containing surfactants involves the initial scission of the ether bond. nih.gov

The microbial degradation of this compound and its parent compounds leads to the formation of several key intermediates. As established, the sequential dehalogenation of BCEE by Xanthobacter sp. strain ENV481 yields 2-(2-chloroethoxy)ethanol and subsequently diethylene glycol (DEG). researchgate.netresearchgate.netacs.org

DEG, a more benign and water-soluble compound, is then further catabolized. wikipedia.org In the case of Xanthobacter sp. strain ENV481, DEG is oxidized to 2-hydroxyethoxyacetic acid (2HEAA). researchgate.netresearchgate.netenviro.wikidtic.mil The formation of 2HEAA has also been observed in the degradation of other ether compounds, such as 1,4-dioxane, by different bacterial strains. enviro.wikidtic.mil In rat models, DEG is metabolized in the liver by alcohol dehydrogenase to 2-hydroxyethoxyacetaldehyde, which is then rapidly converted to 2HEAA by aldehyde dehydrogenase. wikipedia.org This suggests a common metabolic fate for DEG across different biological systems.

The following table summarizes the key microbial degradation products of this compound's precursor, BCEE.

| Precursor Compound | Degrading Microorganism | Key Intermediates/Products |

| bis(2-chloroethyl) ether (BCEE) | Xanthobacter sp. strain ENV481 | 2-(2-chloroethoxy)ethanol, Diethylene Glycol (DEG), 2-Hydroxyethoxyacetic Acid (2HEAA) |

| bis(2-chloroethyl) ether (BCEE) | Pseudonocardia sp. strain ENV478 | 2-(2-chloroethoxy)ethanol, 2-Chloroacetic Acid |

Abiotic Environmental Fate Processes

In addition to microbial action, abiotic processes, particularly hydrolysis, play a significant role in the transformation of this compound in the environment.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, this process is a key degradation pathway. The rate of hydrolysis can be influenced by pH. Generally, chlorinated ethers are more susceptible to hydrolysis under basic conditions.

The hydrolysis of bis(2-chloroethyl)ether (BCEE) serves as an important analog. BCEE hydrolyzes to form 2-(2-chloroethoxy)ethanol as an intermediate product. epa.govnih.gov The hydrolysis of 2-(2-chloroethoxy)ethanol itself is reported to have a neutral rate constant (kN) of 0.28 per year. epa.gov The degradation kinetics of similar compounds, like bis(2-chloroethyl) ether, have been shown to be influenced by pH, with increased degradation rates in alkaline conditions. researchgate.net For some chloroalkyl ethers, hydrolysis can be rapid, with half-lives on the order of seconds to minutes, though β-chloroethers like BCEE and its derivatives are generally more stable. inchem.org

The environmental half-life of a chemical is the time it takes for its concentration to be reduced by half. Hydrolysis is a critical factor in determining this value for this compound. Based on its neutral hydrolysis rate constant, the calculated half-life (t1/2) for this compound is approximately 2.5 years. epa.gov This is slightly shorter than the hydrolysis half-life of its precursor, BCEE, which is estimated to be around 3.0 years. epa.gov Other studies have reported a wide range for the hydrolysis half-life of BCEE, from 3 years to as long as 22 years, underscoring the influence of environmental conditions. nih.gov The relatively faster hydrolysis of 2-(2-chloroethoxy)ethanol compared to BCEE means that it is not expected to accumulate to a significant steady-state concentration during the hydrolysis of BCEE. epa.gov

The following table presents the hydrolytic degradation data for this compound and its parent compound.

| Compound | Neutral Rate Constant (kN) (Y⁻¹) | Calculated Half-Life (t½) at pH 7 (Years) |

| 2-(2-chloroethoxy)ethanol | 0.28 | 2.5 |

| bis(2-chloroethyl)ether | 0.23 | 3.0 |

Advanced Analytical Techniques for Environmental Monitoring (excluding ecotoxicity assessment)

The environmental monitoring of "this compound" necessitates highly sensitive analytical methods capable of detecting trace levels of the compound in complex matrices such as water, soil, and air. While specific validated methods for "this compound" in environmental samples are not extensively documented in publicly available literature, established analytical techniques for structurally similar compounds, particularly other chloroalkyl ethers, provide a strong basis for developing effective monitoring strategies. The principles underlying these methods are directly applicable to the detection of "this compound".

Trace Level Detection in Environmental Samples

The detection of trace levels of "this compound" in environmental samples would likely employ a combination of sophisticated extraction and concentration techniques followed by high-resolution chromatographic and spectrometric analysis. Methodologies developed for other short-chain chloroalkyl ethers, such as chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME), serve as a valuable reference. tandfonline.comcanada.ca

For air sampling, a common approach involves drawing a known volume of air through an adsorbent tube to preconcentrate the analyte. tandfonline.com Following preconcentration, the compound can be desorbed using a solvent and then derivatized to enhance its detectability by certain analytical instruments. tandfonline.com For instance, a method developed for CMME and BCME utilizes derivatization with sodium pentafluorophenolate, with the resulting derivatives analyzed by capillary gas chromatography with electron capture detection (GC-ECD). tandfonline.com This technique has been shown to achieve detection limits in the parts-per-trillion (ppt) range for a 30-liter air sample. tandfonline.com

For water and soil samples, liquid-liquid extraction or solid-phase extraction (SPE) would be suitable for isolating "this compound" from the sample matrix. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of such extracts. GC-MS provides both high sensitivity and specificity, allowing for the unambiguous identification and quantification of the target compound even in the presence of other contaminants. While specific methods for "this compound" are not detailed, methods for the related compound "2-(2-Chloroethoxy)ethanol" have been extensively validated for pharmaceutical applications and can be adapted for environmental samples. ptfarm.plnih.gov These methods often utilize a DB-624 column, which is suitable for separating volatile organic compounds. ptfarm.pl

Furthermore, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has emerged as a highly sensitive technique for detecting trace levels of related compounds. For example, a UHPLC-MS/MS method was developed to quantify "2-(2-Chloroethoxy)ethanol" as a genotoxic impurity in pharmaceutical substances, achieving a limit of quantification (LOQ) of 0.235 ppm and a limit of detection (LOD) of 0.070 ppm. tandfonline.comresearcher.life Such a method, involving a C18 column and a mobile phase of ammonium (B1175870) acetate (B1210297) and methanol (B129727), could be adapted for the analysis of "this compound" in environmental water samples after appropriate sample preparation. tandfonline.comresearcher.life

The following table summarizes potential analytical approaches for "this compound" based on methods developed for analogous compounds.

Table 1: Potential Analytical Techniques for Trace Level Detection of this compound in Environmental Samples (Based on Analogous Compounds)

| Analytical Technique | Sample Matrix | Sample Preparation | Typical Instrumentation | Achievable Detection Limits (for analogous compounds) | Reference |

|---|---|---|---|---|---|

| Gas Chromatography - Electron Capture Detection (GC-ECD) | Air | Preconcentration on an adsorbent tube, solvent desorption, derivatization. | Capillary GC-ECD | 15 ppt (B1677978) (for CMME), 3 ppt (for BCME) | tandfonline.com |

| Gas Chromatography - Mass Spectrometry (GC-MS) | Water, Soil, Air | Liquid-liquid extraction, Solid-Phase Extraction (SPE), Thermal Desorption. | GC coupled with a Mass Spectrometer | Not specified for environmental samples, but highly sensitive. | canada.captfarm.pl |

| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Water | Direct injection (after filtration), Solid-Phase Extraction (SPE). | UHPLC coupled with a triple quadrupole Mass Spectrometer | LOQ: 0.235 ppm, LOD: 0.070 ppm (for 2-(2-Chloroethoxy)ethanol) | tandfonline.comresearcher.life |

Role As a Precursor in Advanced Organic Synthesis and Materials Science Research

Synthesis of Complex Organic Scaffolds and Chemical Reagents

2-(Chloromethoxy)ethanol is a key starting material for constructing intricate organic molecules and specialized chemical reagents. Its dual reactivity is exploited in multi-step syntheses to introduce specific functionalities and build molecular complexity.

A significant application of this compound and its derivatives is in the synthesis of azido-functionalized compounds. sigmaaldrich.comchemdad.com The terminal chloro group is readily displaced by an azide (B81097) nucleophile, typically sodium azide, to yield an azido-alcohol. This transformation is a critical step in preparing molecules for bioorthogonal chemistry, particularly "click" chemistry reactions. For instance, 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) is converted to 2-[2-(2-azidoethoxy)ethoxy]ethanol (B1666427) (N3ol) by reacting it with sodium azide. dntb.gov.uasemanticscholar.orgtrdizin.gov.tr This azido-functionalized derivative can then serve as an initiator in polymerization reactions or as a building block for creating more complex structures like biotinylated linkers. dntb.gov.uanih.gov The conversion to an azide is often achieved by heating with sodium azide in a suitable solvent like water or N,N-dimethylformamide (DMF). google.comrsc.orggoogle.com The resulting azido (B1232118) compounds are valuable intermediates for bioconjugation, such as the PEGylation of proteins, and are considered advantageous over their chloro-precursors for in vivo applications due to reduced irritant properties.

Table 1: Synthesis of Azido-Derivatives from Chloroethoxy Precursors

| Precursor | Reagent | Product | Application | Source(s) |

| This compound | Sodium Azide | 2-(2-azidoethoxy)ethanol | Intermediate for further synthesis, click chemistry precursor | sigmaaldrich.comchemdad.com |

| 2-[2-(2-chloroethoxy)ethoxy]-ethanol | Sodium Azide | 2-[2-(2-azidoethoxy)ethoxy]ethanol | Initiator for ROP, precursor for click chemistry | dntb.gov.uasemanticscholar.orgrsc.orgresearchgate.net |

| Bis-hydroxy-biotin with iodide intermediate | Sodium Azide | Y-shaped bis-azide-biotin | Clickable chassis for bioorthogonal applications | nih.gov |

The hydroxyl group of this compound allows it to act as an alcohol component in the formation of acetals. It is notably employed as an intermediate in the synthesis of o-nitrophenylbromoacetaldehyde bis-2-(2-chloroethoxy)-ethyl acetal (B89532). sigmaaldrich.comchemdad.comscientificlabs.co.ukfishersci.fi This specific acetal is a complex organic scaffold used in further chemical reactions. The formation of such acetals demonstrates the utility of this compound in protecting aldehyde functionalities or in constructing larger molecules where the ether linkages and terminal chloro groups can be further modified.

Integration into Polymer and Macromolecular Architectures

This compound is an instrumental building block in polymer chemistry, enabling the synthesis of macromolecules with tailored properties for a range of advanced applications.

The compound serves as a monomer or initiator for creating specialized polyethylene (B3416737) glycol (PEG) derivatives. pmarketresearch.com These derivatives are highly valued in the biomedical field for their hydrophilicity, biocompatibility, and ability to act as flexible spacers. google.com For example, PEG-based polymers synthesized from this compound are used to create hydrophilic spacers for DNA probes, which can enhance hybridization efficiency. Furthermore, its derivatives are crucial in synthesizing linkers for potential anti-HIV drugs and in producing polystyrene-polyethylene-glycol-like (PPL) resins. google.combiochempeg.com The synthesis of a branched, clickable biotinylated chassis also relies on a derivative of this compound, highlighting its role in creating complex biomolecules for research and diagnostic applications. nih.gov

This compound is a key precursor for initiators used in advanced polymerization techniques to create well-defined block copolymers.

Ring-Opening Polymerization (ROP): The compound can function as a dual initiator for the simultaneous atom transfer radical polymerization (ATRP) and ring-opening polymerization (ROP) of different monomers. ias.ac.in In one study, this compound was used to initiate the concurrent polymerization of methyl methacrylate (B99206) (via ATRP from the chloro group) and ε-caprolactone (via ROP from the hydroxyl group) to form a poly(methyl methacrylate-b-ε-caprolactone) block copolymer. ias.ac.in Additionally, after conversion to an azido-alcohol, it can initiate the ROP of cyclic esters like ε-caprolactone to produce polymers such as poly(ε-caprolactone) azido (RPCL-N3). dntb.gov.uasemanticscholar.org